molecular formula C12H17NO3 B5779893 N-(3,5-dimethoxyphenyl)-2-methylpropanamide

N-(3,5-dimethoxyphenyl)-2-methylpropanamide

Cat. No. B5779893
M. Wt: 223.27 g/mol
InChI Key: CMIISMMJDFUKFV-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-methylpropanamide, also known as DOM or STP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1963 and has since been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-methylpropanamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in altered mood, perception, and cognition. It also has effects on other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also has effects on the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

The use of N-(3,5-dimethoxyphenyl)-2-methylpropanamide in scientific research has several advantages, including its potency and selectivity for the 5-HT2A receptor. However, it also has limitations, including its potential for abuse and its effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-methylpropanamide, including the development of more selective agonists for the 5-HT2A receptor, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of psychiatric disorders.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)-2-methylpropanamide, or N-(3,5-dimethoxyphenyl)-2-methylpropanamide, is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. While it has several advantages for research, including its potency and selectivity, it also has limitations, including its potential for abuse. Future research directions include the development of more selective agonists and the investigation of its therapeutic potential.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-methylpropanamide involves several steps, including the conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxyphenyl-2-nitropropene, followed by reduction with sodium borohydride to yield 3,5-dimethoxyphenyl-2-nitropropane. This compound is then reacted with methylamine to form N-(3,5-dimethoxyphenyl)-2-methylpropanamide.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-methylpropanamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that it acts as a potent agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)12(14)13-9-5-10(15-3)7-11(6-9)16-4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIISMMJDFUKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,5-dimethoxyphenyl)-2-methylpropanamide

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